4-Fluoro-2-prop-2-ynylphenol
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Overview
Description
4-Fluoro-2-prop-2-ynylphenol is an organic compound characterized by a phenol group substituted with a fluorine atom at the fourth position and a prop-2-ynyl group at the second position. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as fluorinated phenols, are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity due to the electronegativity of the fluorine atom . This can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Fluorinated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
Fluorinated compounds, in general, can exhibit unique pharmacokinetic properties due to the presence of fluorine, which can influence factors such as lipophilicity and metabolic stability . These properties can impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-prop-2-ynylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluorophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another synthetic route involves the use of 4-fluorophenol and propargyl alcohol under acidic conditions, where the hydroxyl group of the alcohol is activated to form a better leaving group, allowing the substitution to occur.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-prop-2-ynylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-fluoro-2-prop-2-ynylquinone.
Reduction: Formation of 4-fluoro-2-prop-2-enylphenol or 4-fluoro-2-propylphenol.
Substitution: Formation of 4-substituted-2-prop-2-ynylphenol derivatives.
Scientific Research Applications
4-Fluoro-2-prop-2-ynylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-propylphenol: Similar structure but lacks the alkyne group.
4-Fluoro-2-prop-2-enylphenol: Similar structure but has an alkene group instead of an alkyne.
4-Fluoro-2-hydroxyphenylacetylene: Similar structure but with an acetylene group.
Uniqueness
4-Fluoro-2-prop-2-ynylphenol is unique due to the presence of both a fluorine atom and a prop-2-ynyl group, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-fluoro-2-prop-2-ynylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQVOMCZCARNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229260-13-1 |
Source
|
Record name | 4-fluoro-2-(prop-2-yn-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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